REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:6](OCC)=[O:7])#[N:2]>N.CO.[Ni]>[C:11]1([CH:5]2[CH2:4][CH2:3][CH2:1][NH:2][C:6]2=[O:7])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|
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Name
|
|
Quantity
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2.42 g
|
Type
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reactant
|
Smiles
|
C(#N)CCC(C(=O)OCC)C1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N.CO
|
Name
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stainless steel
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 16 hours under hydrogen at 30 pounds per square inch at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through a nylon membrane
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Type
|
CONCENTRATION
|
Details
|
concentrated to supply the title compound
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |